(1S,2S)-2-PCCA (hydrochloride), also known as (1S,2S)-2-(pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride, is a chemical compound that acts as a selective agonist for the orphan GPR88 receptor. This receptor is involved in various neurological processes and has been linked to the modulation of neurotransmitter systems. The compound is characterized by its potent activity, with an effective concentration (EC50) of approximately 373 nanomolar, indicating its significant pharmacological potential .
(1S,2S)-2-PCCA is classified under cyclopropanecarboxylic acids and is part of a broader category of compounds that interact with G protein-coupled receptors (GPCRs). It is synthesized in research laboratories and has not yet been widely commercialized for industrial applications. The compound's structure allows it to selectively bind to GPR88, which plays a crucial role in modulating cAMP levels in cells .
The synthesis of (1S,2S)-2-PCCA involves several key steps:
While specific industrial methods are not extensively documented, laboratory synthesis emphasizes high-purity reagents and controlled conditions to ensure stability and efficacy. The production process typically adheres to stringent quality control measures .
The molecular formula of (1S,2S)-2-PCCA is , with a molecular weight of approximately 218.25 g/mol. The compound features a cyclopropane ring substituted with a pyridine moiety and a carboxylic acid functional group.
The stereochemistry at positions 1 and 2 of the cyclopropane ring is critical for its biological activity.
(1S,2S)-2-PCCA primarily undergoes substitution reactions, particularly involving its interaction with GPR88 receptors:
Reagents commonly used in reactions involving (1S,2S)-2-PCCA include:
The mechanism of action for (1S,2S)-2-PCCA involves its selective binding to the GPR88 receptor:
Relevant data on physical properties suggest that (1S,2S)-2-PCCA has favorable characteristics for biological assays and potential therapeutic applications .
(1S,2S)-2-PCCA has several scientific uses:
Research continues to explore its full therapeutic potential and mechanisms of action within various biological contexts .
GPR88 is a central nervous system (CNS)-enriched orphan GPCR exhibiting remarkable anatomical specificity. In rodents, primates, and humans, it demonstrates particularly robust expression in striatal medium spiny neurons (MSNs), which serve as the primary input nuclei of the basal ganglia. Within the striatum, GPR88 is equally distributed between D1 receptor-expressing direct pathway MSNs and D2 receptor-expressing indirect pathway MSNs—neuronal populations governing voluntary movement, habit formation, and reward processing [1] [4]. This localization positions GPR88 as a critical modulator of striatal output. Notably, GPR88 expression is developmentally regulated and exhibits a dual nuclear-cytoplasmic localization in cortical neurons, where it interacts with nuclear proteins (ATRX, TOP2B, BAZ2B) involved in chromatin remodeling, suggesting non-canonical roles in gene regulation [3].
Genetic ablation of GPR88 in mice produces a complex behavioral phenotype characterized by hyperactivity, motor impulsivity, impaired motor coordination, reduced anxiety, and heightened reward sensitivity [7] [10]. These deficits align with disrupted striatal function. Human genetic studies further implicate GPR88 in neuropsychiatric disorders:
Table 2: Neuropsychiatric Disorders Associated with GPR88 Dysfunction
| Disorder | Genetic Evidence | Key Behavioral/Cognitive Deficits in GPR88-/- Mice |
|---|---|---|
| ADHD | Association of SNPs (rs2036212, rs2809817) with diagnosis and treatment response | ↑ Motor impulsivity (5-CSRTT), ↑ hyperactivity, ↓ attention (ASST) |
| Schizophrenia | Association in Xhosa population; altered sensorimotor gating in mice | ↓ Prepulse inhibition, altered cortical-striatal connectivity |
| Addiction | ↑ Alcohol seeking; altered response to methamphetamine and morphine | ↑ Morphine-induced locomotor sensitization/withdrawal; ↑ alcohol consumption |
| Bipolar Disorder | SNP associations in Sardinian and Palestinian populations | Risk-taking behavior, altered emotional processing |
| Parkinson's Disease | Modulates L-DOPA responses; expressed in motor circuits | Altered locomotor activity, dyskinesia modulation |
Critically, atomoxetine (an ADHD medication) ameliorates impulsivity in Gpr88 knockout mice, validating its relevance to human disease mechanisms [7]. Furthermore, pathway-specific conditional knockouts reveal dissociable roles: deletion in D2-MSNs primarily drives hyperactivity, whereas deletion in D1-MSNs impairs habit learning and attentional set-shifting [7] [10].
The absence of an identified endogenous ligand for GPR88 has significantly hampered target validation and mechanistic studies. Synthetic agonists serve as essential pharmacological tools to:
(1S,2S)-2-PCCA hydrochloride emerged as a critical tool compound within this context, enabling unprecedented insights into GPR88 biology.
(1S,2S)-2-PCCA hydrochloride: Chemical and Pharmacological Profile
Table 3: Characterization of (1S,2S)-2-PCCA and Its Stereoisomers
| Property | (1R,2R)-2-PCCA | (1S,2S)-2-PCCA | Notes |
|---|---|---|---|
| Stereochemistry | (1R,2R) | (1S,2S) | Diastereomers of lead compound 2-PCCA |
| GPR88 Agonist Activity (Cell-free) | High (EC₅₀ = 3 nM) [8] | Lower activity (Specific EC₅₀ not reported) | Significant stereoselective potency difference |
| GPR88 Agonist Activity (Cell-based) | Moderate (EC₅₀ = 56-603 nM) [8] | Weak (EC₅₀ >> 603 nM) [2] [5] | Context-dependent efficacy (signaling bias?) |
| Mechanism | Allosteric modulator (binds cytoplasmic TM5/TM6 interface) [9] | Presumed similar site (lower affinity) | Binding confirmed by Cryo-EM |
| Key Functional Effect | Inhibits GPR88-mediated cAMP production (Gαi) | Weak inhibition of cAMP production | Confirmed in GloSensor-22F cAMP assays |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5